枸橼酸二乙基卡巴嗪-d3

描述

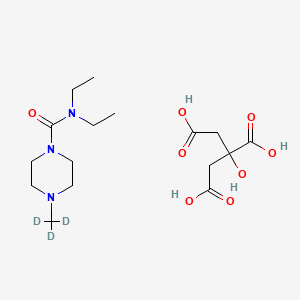

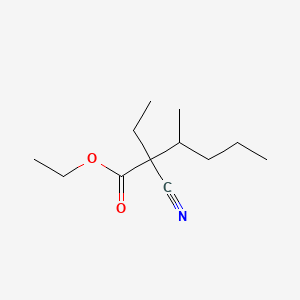

Diethylcarbamazine is an anthelmintic drug that does not resemble other antiparasitic compounds . It is a synthetic organic compound which is highly specific for several parasites . Diethylcarbamazine citrate is primarily used as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa .

Synthesis Analysis

The synthesis of Diethylcarbamazine (DEC) generally involves the formation of diethylcarbamazine. A common method is the reaction of diethylamine with carbamoyl chloride . A novel titrimetric method for analysis of DEC citrate in medicated salt has been described . The analysis needs no electrical power and requires only a balance, volumetric glassware, and burets .Molecular Structure Analysis

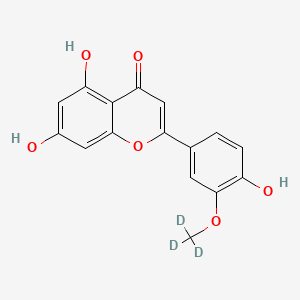

Diethylcarbamazine citrate has a molecular formula of C16H29N3O8 . Its molecular weight is 391.42 g/mol . The IUPAC name is N, N -diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid .Chemical Reactions Analysis

The analysis of Diethylcarbamazine citrate in medicated salt involves a titrimetric method . The staff of the factory used this analysis method on site to detect underloading of DEC on the salt by their sprayer and to test a process change that fixed the problem .Physical And Chemical Properties Analysis

Diethylcarbamazine citrate is a crystalline solid, scored white tablets . It is used against filariasis in man and animals .科学研究应用

抗过敏和抗炎特性

枸橼酸二乙基卡巴嗪 (DEC) 表现出显着的抗过敏和抗炎作用。一项研究表明,DEC 显着降低了三聚酸酐 (TMA) 诱导的大鼠皮肤过敏中耳的厚度、血液嗜酸性粒细胞和皮肤嗜酸性粒细胞,突出了其作为抗过敏物质的潜力 (Abdel Latif, Abdul-Hamid, & Galaly, 2015)。此外,研究了 DEC 对小鼠角叉菜胶诱导的急性肺损伤中 NF-κB 调节的影响,结果表明 DEC 预处理减少了组织损伤和炎症标志物,表明其在治疗炎症性疾病(尤其是肺部疾病)中的作用 (Santos et al., 2014).

稳定性和相容性研究

DEC 的稳定性和相容性对其在治疗中的有效使用至关重要。对 DEC 的热稳定性研究,特别是当它被配制成枸橼酸盐时,发现它在正常的烹饪温度下保持稳定,这对大规模药物管理计划来说是一个重要的考虑因素 (Honorato et al., 2016)。另一项关于药物赋形剂相容性的研究表明,应避免使用某些赋形剂,特别是 PVP 和硬脂酸镁,因为它们可能与 DEC 相互作用 (Chaves et al., 2013).

药物递送和制剂

正在探索增强 DEC 递送和功效的创新方法。例如,开发了 DEC 的固体脂质纳米颗粒,以将药物靶向淋巴系统,从而可能增加其在治疗淋巴丝虫病中的滞留时间和有效性 (Siram et al., 2014).

免疫调节作用

DEC 还表现出免疫调节特性。一项关于大鼠肝癌发生的研究表明,DEC 和丝虫分泌物结合使用可以调节免疫反应,表明在癌症治疗中具有潜在的治疗应用 (Abdel-Latif et al., 2015).

增强抗过敏作用

已经进行了进一步的研究以增强 DEC 的抗过敏作用。一项将 DEC 与槲皮素相结合的研究表明,在哮喘小鼠模型中抗过敏作用增强,表明了一种新的治疗方法 (Abdul-Razek et al., 2020).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylcarbamazine-d3 Citrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)